(3-Ethyl-5-fluoropyridin-4-yl)methanol
Description
(3-Ethyl-5-fluoropyridin-4-yl)methanol is a pyridine derivative characterized by a hydroxymethyl group (-CH₂OH) at the 4-position, an ethyl substituent (-CH₂CH₃) at the 3-position, and a fluorine atom at the 5-position of the pyridine ring.
Properties
Molecular Formula |
C8H10FNO |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
(3-ethyl-5-fluoropyridin-4-yl)methanol |
InChI |
InChI=1S/C8H10FNO/c1-2-6-3-10-4-8(9)7(6)5-11/h3-4,11H,2,5H2,1H3 |
InChI Key |
CRYXTCIJUAEWLU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=CC(=C1CO)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Ethyl vs. Chlorine: The ethyl group in this compound provides steric hindrance compared to chlorine in (2-Chloro-5-fluoropyridin-3-yl)methanol. This may influence crystal packing (relevant to SHELX-based crystallography) and intermolecular interactions. Fluorine Position: Fluorine at the 5-position (vs.
Physicochemical Properties
- Solubility: The hydroxymethyl group in this compound likely improves water solubility compared to non-polar analogs. However, the ethyl group may counterbalance this by increasing hydrophobicity. In contrast, the patent compound (2-Amino-3-((3-chloro-4-fluorophenyl)amino)-...) from was purified via ethyl acetate (EtOAc) and sodium bicarbonate washes, suggesting moderate polarity and organic-phase solubility.
Thermal Stability :
- Ethyl-substituted pyridines generally exhibit higher thermal stability than chloro-substituted analogs due to reduced electron-withdrawing effects.
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